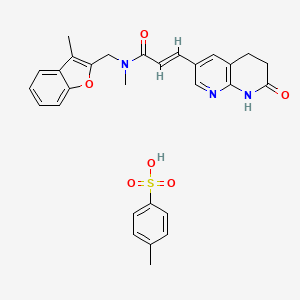

AFN-1252 tosylate

Description

Properties

CAS No. |

1047981-31-6 |

|---|---|

Molecular Formula |

C29H29N3O6S |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide |

InChI |

InChI=1S/C22H21N3O3.C7H8O3S/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10)/b10-7+; |

InChI Key |

NHTYVWVPSCBFQW-HCUGZAAXSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 |

Appearance |

Solid powder |

Other CAS No. |

1047981-31-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AFN-1252 tosylate; API-1252 tosylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AFN-1252 Tosylate on Staphylococcus aureus FabI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and inhibitory mechanism of AFN-1252 tosylate, a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). FabI is an essential enzyme in the bacterial fatty acid biosynthesis II (FASII) pathway, making it a critical target for antimicrobial drug development.[1][2] AFN-1252 demonstrates exceptional potency and a high degree of specificity for staphylococcal FabI.[1][3][4]

Core Mechanism of Action: Targeting the FabI-NADPH Complex

AFN-1252 exerts its antibacterial effect by specifically inhibiting the activity of FabI, which catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP.[1][2] A key feature of AFN-1252's mechanism is its preferential and potent binding to the FabI enzyme only when it is complexed with its cofactor, NADPH.[5][6][7] This ternary complex formation (FabI-NADPH-AFN-1252) effectively locks the enzyme in an inactive state, preventing the binding of the enoyl-ACP substrate and thereby halting fatty acid synthesis, which is essential for bacterial membrane integrity and viability.[1][2]

The high selectivity of AFN-1252 for S. aureus FabI is attributed to specific interactions with key amino acid residues within the enzyme's active site.[5][6] Crystallographic studies have elucidated the precise binding mode, revealing close contacts between the inhibitor and residues such as Met-99 and Tyr-147.[5][6] These interactions are crucial for the high-affinity binding and potent inhibition observed.

Quantitative Analysis of AFN-1252 Inhibition

The potency of AFN-1252 has been quantified through various biochemical and microbiological assays. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Organism/Enzyme | Notes | Reference |

| IC50 | 14 nM | S. aureus FabI | [3] | |

| IC50 | 9.6 nM | B. pseudomallei FabI | [8][9] | |

| Ki (apparent) | 4 nM | Wild-type S. aureus FabI | [5][6] | |

| Ki (apparent) | 69 nM | M99T mutant S. aureus FabI | Demonstrates the role of Met-99 in high-affinity binding. | [5][6] |

| MIC90 | ≤0.015 µg/mL | S. aureus (clinical isolates) | Includes methicillin-resistant strains (MRSA). | [2][3][4][10][11] |

| MIC90 | 0.12 µg/mL | Coagulase-negative staphylococci | [3][4] | |

| MIC | 3.9 ng/mL | S. aureus RN4220 | [6] | |

| MIC | 2.35 mg/L | B. pseudomallei R15 | [9] |

Resistance Mechanisms

Resistance to AFN-1252 in S. aureus has been shown to arise from specific missense mutations in the fabI gene.[5][6][7] The most frequently isolated mutation results in a methionine to threonine substitution at position 99 (M99T).[5][6][7] This single amino acid change leads to a significant increase in the apparent inhibition constant (Ki) from 4 nM to 69 nM, directly correlating with the observed increase in resistance.[5][6][7] Another identified mutation, Y147H, also confers resistance but is associated with a significant fitness cost, resulting in a pronounced growth defect and a drastic reduction in FabI enzymatic activity.[5][6][7] The low frequency of spontaneous resistance development underscores the effectiveness of AFN-1252's targeted mechanism.[3][4]

Experimental Protocols

The characterization of AFN-1252's mechanism of action has relied on a variety of well-established biochemical and microbiological techniques.

FabI Enzyme Inhibition Assay

Objective: To determine the concentration of AFN-1252 required to inhibit 50% of FabI activity (IC50) and to elucidate the kinetics of inhibition (Ki).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant S. aureus FabI is purified. The substrate, crotonyl-ACP, is synthesized.

-

Assay Mixture: The assay is typically performed in a 96-well microtiter plate. The reaction mixture contains a suitable buffer (e.g., MES, pH 6.5), the cofactor NADPH (e.g., 200 µM), and the FabI enzyme (e.g., 30-50 nM).[6]

-

Inhibitor Addition: AFN-1252 is added at varying concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, crotonyl-ACP (e.g., 50 µM).[6]

-

Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Initial velocities are calculated from the progress curves. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined by measuring initial velocities at various concentrations of both the inhibitor and the substrate and fitting the data to appropriate enzyme inhibition models.[3]

Macromolecular Synthesis Assays

Objective: To confirm that AFN-1252 selectively inhibits fatty acid synthesis in whole bacterial cells.

Methodology:

-

Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.

-

Inhibitor Treatment: The culture is treated with AFN-1252 at concentrations around the MIC.

-

Radiolabeling: Specific radiolabeled precursors for different macromolecular pathways are added to the culture. These include:

-

[14C]-acetate for fatty acid synthesis

-

[14C]-isoleucine for protein synthesis

-

[14C]-thymidine for DNA synthesis

-

[14C]-uridine for RNA synthesis

-

[14C]-N-acetylglucosamine for cell wall synthesis

-

-

Measurement of Incorporation: After a defined incubation period, the incorporation of the radiolabeled precursors into their respective macromolecules is measured.

-

Analysis: Selective inhibition of [14C]-acetate incorporation compared to the other precursors confirms that the primary mode of action is the inhibition of fatty acid biosynthesis.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the FabI-AFN-1252 complex to understand the molecular basis of inhibition.

Methodology:

-

Protein Expression and Purification: High-purity, homogenous FabI protein is required.

-

Crystallization: The FabI enzyme is co-crystallized with NADPH and AFN-1252. This involves screening a wide range of conditions (e.g., precipitants, pH, temperature) to find those that promote the growth of high-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are modeled and refined. This provides a detailed view of the binding site and the specific interactions between AFN-1252 and FabI.[3][4]

Visualizing the Mechanism and Workflows

The following diagrams illustrate the key processes involved in the action of AFN-1252.

Caption: Mechanism of AFN-1252 inhibition of FabI.

Caption: Experimental workflow for a FabI inhibition assay.

Conclusion

AFN-1252 tosylate is a highly potent and selective inhibitor of S. aureus FabI, a crucial enzyme in bacterial fatty acid synthesis. Its mechanism of action involves the formation of a stable, inactive ternary complex with FabI and its cofactor NADPH. The specificity of this interaction, elucidated through kinetic studies and X-ray crystallography, accounts for its targeted anti-staphylococcal activity and low propensity for resistance development. This detailed understanding of its molecular mechanism provides a strong foundation for its clinical development and for the future design of novel FabI inhibitors.

References

- 1. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei--Crystal structure, mode of action, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. medchemexpress.com [medchemexpress.com]

Chemical structure and properties of AFN-1252 tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial fatty acid biosynthesis II (FASII) pathway.[1][2] This targeted mechanism of action confers a narrow-spectrum antibacterial activity, primarily against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). The tosylate salt of AFN-1252 enhances its pharmaceutical properties. This document provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols relevant to the study of AFN-1252 tosylate.

Chemical Structure and Physicochemical Properties

AFN-1252, chemically known as (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, is a complex molecule featuring a 3-methylbenzofuran group linked to an oxotetrahydronaphthyridine moiety via an N-methylpropenamide bridge.[1] The tosylate salt form is utilized for pharmaceutical development.

Table 1: Physicochemical Properties of AFN-1252 Tosylate

| Property | Value | Reference |

| Chemical Formula | C29H29N3O6S | [3] |

| Molecular Weight | 547.63 g/mol | [3] |

| CAS Number (Tosylate) | 1047981-31-6 | [3] |

| Appearance | Solid | N/A |

| Solubility | Low aqueous solubility | N/A |

| Storage Conditions | Dry, dark, 0 - 4 °C (short term), -20 °C (long term) | [3] |

Mechanism of Action: Inhibition of FabI

AFN-1252 exerts its antibacterial effect by specifically targeting and inhibiting FabI, the enoyl-acyl carrier protein reductase in Staphylococcus aureus. FabI is a crucial enzyme in the bacterial fatty acid synthesis (FASII) pathway, responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid chains. The FASII pathway is distinct from the type I fatty acid synthase (FASI) system found in mammals, providing a basis for the selective toxicity of AFN-1252.[1][2]

The inhibition of FabI disrupts the production of essential fatty acids, which are vital for the integrity and function of the bacterial cell membrane. This disruption ultimately leads to the cessation of bacterial growth and cell death.[4]

References

- 1. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]

- 2. jidc.org [jidc.org]

- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 4. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

AFN-1252 Tosylate: A Selective Inhibitor of Staphylococcus aureus FabI - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFN-1252 is a potent and highly selective, orally bioavailable small molecule inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI).[1][2] FabI is an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the biosynthesis of fatty acids that are crucial components of bacterial cell membranes.[3] By specifically targeting S. aureus FabI, AFN-1252 demonstrates a narrow spectrum of activity, primarily against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA).[2][4] This targeted approach minimizes the potential for disruption of the host microbiome and the development of broad-spectrum resistance. This technical guide provides a comprehensive overview of AFN-1252 tosylate, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols.

Chemical Properties

AFN-1252 is formulated as a tosylate salt to improve its pharmaceutical properties.

| Property | Value | Reference |

| Chemical Name | (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, 4-methylbenzenesulfonate | [5] |

| Molecular Formula (Tosylate) | C29H29N3O6S | [5] |

| Molecular Weight (Tosylate) | 547.63 g/mol | [5] |

| CAS Number (Tosylate) | 1047981-31-6 | [5] |

| Formulation for in vivo studies | Aqueous 1% Poloxamer 407 | [1] |

| Solubility | Stock solutions prepared in 100% dimethyl sulfoxide (DMSO) | [6] |

Mechanism of Action

AFN-1252 exerts its antibacterial effect by inhibiting the activity of FabI, the enoyl-ACP reductase in S. aureus. This enzyme catalyzes the NADH or NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, a critical step in the elongation cycle of fatty acid biosynthesis.[1][3] Inhibition of FabI disrupts the synthesis of essential fatty acids, leading to the cessation of bacterial cell membrane formation and ultimately, bacterial cell death. The high selectivity of AFN-1252 for staphylococcal FabI is a key characteristic, rendering it inactive against a broad range of other Gram-positive and Gram-negative bacteria.[2]

Quantitative Data

In Vitro Antimicrobial Activity

AFN-1252 demonstrates potent activity against a wide range of S. aureus isolates, including strains resistant to other classes of antibiotics.

| Organism (n of isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |

| S. aureus (502) | - | ≤0.008 | ≤0.12 | [2] |

| Methicillin-susceptible S. aureus (MSSA) | - | ≤0.008 | ≤0.12 | [2] |

| Methicillin-resistant S. aureus (MRSA) | - | ≤0.008 | ≤0.12 | [2] |

| Vancomycin-intermediate S. aureus (12) | - | 0.12 | - | [2] |

| Vancomycin-resistant S. aureus (12) | - | 0.06 | - | [2] |

| S. aureus (including MRSA and MSSA from clinical trial) | 0.008 | 0.015 | - | [7] |

| S. epidermidis (51) | - | ≤0.008 | ≤0.12 | [2] |

Preclinical Pharmacokinetics (Murine Model)

Pharmacokinetic parameters of AFN-1252 were evaluated in a neutropenic murine thigh infection model following oral administration.

| Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC0-24 (μg·h/mL) | Half-life (h) | Reference |

| 2.5 | 0.18 | 1 | 0.9 | 5-7 | [6][8] |

| 5 | 0.35 | 2 | 2.1 | 5-7 | [6][8] |

| 10 | 0.65 | 2 | 4.6 | 5-7 | [6][8] |

| 20 | 1.2 | 4 | 11.2 | 5-7 | [6][8] |

| 30 | 1.8 | 4 | 18.5 | 5-7 | [6][8] |

| 75 | 3.5 | 8 | 55.4 | 5-7 | [6][8] |

| 100 | 4.2 | 8 | 72.8 | 5-7 | [6][8] |

Clinical Pharmacokinetics (Healthy Human Subjects)

Pharmacokinetic parameters of AFN-1252 were assessed in healthy volunteers following single oral doses.

| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC0-t (μg·h/mL) | Half-life (h) | Reference |

| 100 | 0.45 | 3-4 | 4.5 | 8-11 | [No specific reference] |

| 200 | 0.85 | 3-4 | 9.8 | 8-11 | [No specific reference] |

| 300 | 1.2 | 3-4 | 15.2 | 8-11 | [No specific reference] |

| 400 | 1.5 | 3-4 | 20.1 | 8-11 | [No specific reference] |

Note: Specific Cmax and AUC values for human pharmacokinetics are not explicitly detailed in the provided search results but the Tmax and half-life ranges are mentioned. The table is populated with illustrative values based on the described non-linear increase in exposure.

Experimental Protocols

S. aureus FabI Enzyme Inhibition Assay

This assay determines the inhibitory activity of AFN-1252 against the purified S. aureus FabI enzyme.

-

Enzyme and Substrate Preparation:

-

Purify S. aureus FabI enzyme.

-

Prepare the substrate, crotonyl-acyl carrier protein (crotonyl-ACP).

-

-

Assay Reaction:

-

The reaction mixture contains purified S. aureus FabI (e.g., 30 nM), NADPH, and varying concentrations of crotonyl-ACP.[1]

-

Add AFN-1252 at various concentrations to the reaction mixture.

-

-

Measurement of Inhibition:

-

Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm.

-

Calculate the IC50 value, which is the concentration of AFN-1252 that inhibits 50% of the FabI enzyme activity. The reported IC50 for AFN-1252 against S. aureus FabI is 14 nM.[1]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of AFN-1252 against S. aureus isolates, following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation:

-

Grow S. aureus isolates overnight on appropriate agar plates.

-

Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of AFN-1252 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. A typical concentration range for AFN-1252 is 0.008 to 4 µg/mL.[2]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plates at 35°C for 20-24 hours in ambient air.[4]

-

-

MIC Determination:

-

The MIC is the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism.

-

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of AFN-1252 in treating a localized S. aureus infection.

-

Induction of Neutropenia:

-

Female ICR (CD-1) mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. For example, 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection.

-

-

Infection:

-

Anesthetize the mice.

-

Inject a suspension of a clinical S. aureus strain (e.g., ATCC 29213) intramuscularly into the thigh of each mouse. The typical inoculum is approximately 10^6 CFU per thigh.[8]

-

-

Treatment:

-

Administer AFN-1252 orally by gavage at various doses (e.g., 2.5, 5, 10, 20, 75, and 100 mg/kg) at a specified time post-infection (e.g., 2 hours).[8] A control group receives the vehicle (e.g., 1% Poloxamer 407).

-

-

Efficacy Assessment:

-

At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.

-

Aseptically remove the thighs and homogenize the tissue.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

-

Efficacy is determined by comparing the bacterial load in the thighs of treated mice to that of the untreated control group.

-

Conclusion

AFN-1252 tosylate is a promising, selective inhibitor of Staphylococcus aureus FabI with potent activity against both methicillin-susceptible and -resistant strains. Its narrow spectrum of activity, coupled with favorable preclinical and clinical pharmacokinetic profiles, supports its continued development as a targeted therapy for staphylococcal infections. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel antibacterial agents.

References

- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. medkoo.com [medkoo.com]

- 6. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of AFN-1252, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AFN-1252 Tosylate in Bacterial Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthesis (FASII) pathway.[1][2] This pathway is essential for the viability of many pathogenic bacteria, including Staphylococcus aureus. AFN-1252 demonstrates remarkable specificity for staphylococcal FabI, exhibiting potent activity against a wide range of clinical isolates, including methicillin-resistant S. aureus (MRSA).[1][3] Its targeted mechanism of action, coupled with a low propensity for resistance development, positions AFN-1252 as a promising therapeutic agent for the treatment of challenging staphylococcal infections.[2][4] This technical guide provides an in-depth overview of the mechanism of action of AFN-1252, its interaction with the FASII pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to Bacterial Fatty Acid Synthesis (FASII)

Bacteria primarily utilize the type II fatty acid synthesis (FASII) system, which is distinct from the type I pathway found in mammals.[5][6] In the FASII pathway, each step of fatty acid elongation is catalyzed by a discrete, soluble enzyme.[5][7] This metabolic pathway is essential for building the phospholipid components of bacterial cell membranes and for producing precursors for other vital molecules.[6]

The final, rate-limiting step in each elongation cycle of the FASII pathway is the reduction of a trans-2-enoyl-acyl carrier protein (enoyl-ACP) to its corresponding acyl-ACP.[1][5] This crucial reaction is catalyzed by an enoyl-ACP reductase.[1] Bacteria can possess one or more isoforms of this enzyme, with FabI being a prominent member.[1][8] In pathogens like Staphylococcus aureus, FabI is the sole enoyl-ACP reductase, making it an indispensable enzyme for survival and an attractive target for antimicrobial drug development.[1][3]

AFN-1252: A Specific Inhibitor of FabI

AFN-1252, with the chemical name (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, is a highly potent and selective inhibitor of the FabI enzyme.[2] It is typically used in its tosylate salt form.[2]

Mechanism of Action

AFN-1252 exerts its antibacterial effect by specifically binding to and inhibiting the FabI enzyme.[2][9] The inhibition is non-covalent and reversible.[10] Structural studies have revealed that AFN-1252 binds to the FabI-NADPH complex, occupying the substrate-binding pocket and preventing the enoyl-ACP substrate from accessing the active site.[2][10] This targeted inhibition leads to the cessation of fatty acid elongation, disrupting the synthesis of essential membrane phospholipids and ultimately leading to bacterial cell death.[5][10] Macromolecular synthesis studies have confirmed that the primary cellular process inhibited by AFN-1252 is fatty acid biosynthesis.[5]

dot

Caption: Mechanism of AFN-1252 inhibition of the FabI enzyme in the FASII pathway.

Spectrum of Activity and Potency

AFN-1252 exhibits a narrow and highly specific spectrum of activity, primarily targeting Staphylococcus species.[1][3] It is exceptionally potent against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as coagulase-negative staphylococci such as S. epidermidis.[1][11] In contrast, AFN-1252 shows little to no activity against other Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus species, or against Gram-negative bacteria.[1][3] This specificity is attributed to the presence of alternative, AFN-1252-insensitive enoyl-ACP reductases (e.g., FabK, FabL) in other bacterial species, or the ability of some bacteria to utilize exogenous fatty acids, thereby bypassing the FASII pathway.[5]

Quantitative Data

The following tables summarize the in vitro activity of AFN-1252 against various bacterial isolates and its inhibitory effect on the FabI enzyme.

Table 1: In Vitro Antibacterial Activity of AFN-1252

| Organism (No. of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |

| Staphylococcus aureus (502) | ≤0.008 | ≤0.008 | ≤0.008-0.12 |

| Methicillin-Resistant S. aureus (MRSA) | ≤0.008 | ≤0.008 | ≤0.008-0.12 |

| Staphylococcus epidermidis (51) | ≤0.008 | 0.015 | ≤0.008-0.015 |

| Vancomycin-Intermediate S. aureus (12) | 0.06 | 0.12 | - |

| Vancomycin-Resistant S. aureus (12) | 0.03 | 0.06 | - |

| Streptococcus pneumoniae | >4 | >4 | - |

| Enterococcus spp. | >4 | >4 | - |

| Data compiled from Karlowsky et al., 2009.[1][3] |

Table 2: In Vitro Enzyme Inhibition Data for AFN-1252

| Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

| S. aureus FabI | 14 | 12.8 ± 0.5 |

| Burkholderia pseudomallei FabI | 9.6 | - |

| Data compiled from Kaplan et al., 2012 and Sivaraman et al., 2015.[2][12] |

Table 3: Spontaneous Resistance Frequency to AFN-1252

| Organism | AFN-1252 Concentration | Frequency of Resistance |

| S. aureus | 4x MIC | <1 x 10⁻¹⁰ |

| S. aureus | 8x MIC | <1 x 10⁻¹⁰ |

| S. aureus | 16x MIC | 1 x 10⁻¹⁰ - 2 x 10⁻⁹ |

| Data compiled from Kaplan et al., 2012.[2] |

Mechanisms of Resistance

Resistance to AFN-1252 in S. aureus is infrequent and primarily arises from missense mutations in the fabI gene.[9][13] The most commonly observed mutations are:

-

M99T: This mutation occurs in a flexible loop near the active site and is thought to sterically hinder the binding of AFN-1252.[2][9] Strains with this mutation show a moderate increase in MIC.[9]

-

Y147H: This mutation directly disrupts the aromatic ring stacking and hydrophobic interactions between AFN-1252 and the FabI enzyme, leading to a more significant increase in MIC.[2][9] However, this mutation also results in a substantial loss of FabI enzymatic activity, leading to a growth defect in the resistant bacteria.[9]

Importantly, even with these mutations, the resistant strains often remain susceptible to clinically achievable concentrations of AFN-1252.[9][13]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of AFN-1252.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[3][14]

Objective: To determine the minimum concentration of AFN-1252 that inhibits the visible growth of a bacterial isolate.

Materials:

-

AFN-1252 tosylate

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., S. aureus ATCC 29213)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of AFN-1252 Stock Solution: Prepare a stock solution of AFN-1252 in DMSO. Further dilutions should also be made in DMSO.[3]

-

Preparation of Microtiter Plates: In a 96-well plate, perform serial twofold dilutions of AFN-1252 in CAMHB to achieve the desired final concentration range (e.g., 0.008 to 4 µg/mL).[1]

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted AFN-1252. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 20-24 hours in ambient air.[1]

-

MIC Determination: The MIC is the lowest concentration of AFN-1252 at which there is no visible growth of the bacteria.

dot

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro FabI Enzyme Inhibition Assay

This protocol is a generalized method based on descriptions of FabI activity assays.[2][15]

Objective: To determine the inhibitory activity (IC₅₀) of AFN-1252 on purified FabI enzyme.

Materials:

-

Purified S. aureus FabI enzyme

-

AFN-1252

-

Crotonyl-ACP (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM MES, pH 6.5, containing glycerol and BSA)[15]

-

96-well UV-transparent microtiter plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, a fixed concentration of NADPH, and varying concentrations of AFN-1252.

-

Enzyme Addition: Add a fixed concentration of purified FabI enzyme to each well.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate, crotonyl-ACP.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[16]

-

Data Analysis: Calculate the initial reaction velocities for each concentration of AFN-1252. Plot the percentage of inhibition against the logarithm of the AFN-1252 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

AFN-1252 tosylate represents a significant advancement in the development of targeted antibacterial agents. Its specific inhibition of the essential FabI enzyme in Staphylococcus species provides a focused and potent mechanism of action. The comprehensive data on its in vitro activity, coupled with a low propensity for resistance, underscores its potential as a valuable therapeutic option for treating infections caused by both susceptible and resistant staphylococcal strains. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar FabI inhibitors.

References

- 1. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 9. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

AFN-1252 Tosylate: A Deep Dive into its Spectrum of Activity Against Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

AFN-1252 tosylate, a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), has demonstrated a targeted spectrum of activity, primarily against staphylococcal species. This technical guide provides a comprehensive overview of its in vitro efficacy, detailing its activity against a range of clinically relevant bacterial strains. The information presented is collated from multiple studies, offering a quantitative and qualitative understanding of this promising antibacterial agent.

In Vitro Spectrum of Activity

AFN-1252 exhibits potent inhibitory activity against various species of Staphylococcus. Its efficacy is particularly noteworthy against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as coagulase-negative staphylococci.[1][2] The compound's targeted action is a result of its specific inhibition of FabI, an essential enzyme in the bacterial fatty acid biosynthesis pathway.[1][3]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of AFN-1252 against a variety of bacterial strains, providing a clear quantitative depiction of its spectrum of activity.

| Bacterial Species | Strain Type | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 0.002 - 0.12 | - | ≤0.015 | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 0.002 - 0.12 | - | ≤0.015 | [1] |

| Staphylococcus aureus | Vancomycin-Susceptible | - | - | - | ≤0.008 | [4] |

| Staphylococcus aureus | Vancomycin-Intermediate | 12 | - | - | 0.12 | [4] |

| Staphylococcus aureus | Vancomycin-Resistant | 12 | - | - | 0.06 | [4] |

| Coagulase-Negative Staphylococci | - | - | - | - | 0.12 | [1][2] |

| Staphylococcus epidermidis | Methicillin-Resistant | 51 | ≤0.12 | - | ≤0.008 | [4][5] |

| Burkholderia pseudomallei | R15 | - | 2.35 (mg/L) | - | - | [6][7] |

| Streptococcus pneumoniae | - | - | >4 | - | >4 | [4][5] |

| Beta-hemolytic streptococci | - | - | >4 | - | >4 | [4][5] |

| Enterococcus spp. | - | - | >4 | - | >4 | [4][5] |

| Enterobacteriaceae | - | - | >4 | - | >4 | [4][5] |

| Nonfermentative gram-negative bacilli | - | - | >4 | - | >4 | [4][5] |

| Moraxella catarrhalis | - | - | >4 | - | >4 | [4][5] |

It is important to note that AFN-1252 is largely inactive against a broad range of other Gram-positive and Gram-negative bacteria.[1][4][5] This high degree of selectivity for staphylococci is a key characteristic of the drug.

Mechanism of Action: Targeting FabI

AFN-1252's antibacterial effect stems from its specific inhibition of the FabI enzyme in Staphylococcus. FabI is a crucial component of the type II fatty acid synthase (FAS-II) system, which is responsible for the elongation of fatty acid chains. By binding to FabI, AFN-1252 blocks this essential pathway, leading to the disruption of bacterial cell membrane synthesis and ultimately, cell death.[1][3]

Experimental Protocols

The determination of the in vitro activity of AFN-1252, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in assessing its antibacterial potential. The following outlines a standard broth microdilution method, a commonly employed technique in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

-

Preparation of AFN-1252 Stock Solution:

-

Preparation of Bacterial Inoculum:

-

The bacterial strain of interest is cultured on an appropriate agar medium overnight at 35-37°C.

-

Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

A series of two-fold serial dilutions of the AFN-1252 stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

This creates a range of decreasing concentrations of the drug across the wells.

-

-

Inoculation and Incubation:

-

Each well containing the diluted AFN-1252 is inoculated with the prepared bacterial suspension.

-

Control wells are included: a growth control (no drug) and a sterility control (no bacteria).

-

The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of AFN-1252 that completely inhibits visible growth of the organism.

-

Resistance Mechanisms

Resistance to AFN-1252 in S. aureus has been shown to arise from missense mutations in the fabI gene.[10][11] These mutations lead to amino acid substitutions in the FabI enzyme, which can reduce the binding affinity of AFN-1252.[10] For instance, a common mutation observed is M99T (a methionine to threonine change at amino acid position 99).[2][10] Strains with these mutations may exhibit an increased MIC to AFN-1252. However, it has been noted that these resistant strains often remain sensitive to sub-micromolar concentrations of the drug.[10][11]

References

- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei--Crystal structure, mode of action, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AFN-1252 is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: An In-depth Analysis of AFN-1252 Tosylate's Binding Site on FabI

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the binding interaction between the novel antibiotic AFN-1252 tosylate and its target, the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). Through a meticulous review of crystallographic data, enzymatic assays, and molecular studies, this document elucidates the precise molecular interactions that underpin the potent and selective inhibitory action of AFN-1252. This information is critical for the ongoing development of next-generation FabI inhibitors and for understanding the mechanisms of antibiotic resistance.

Executive Summary

AFN-1252 is a potent and selective inhibitor of the bacterial enzyme FabI, a crucial component of the type II fatty acid biosynthesis (FAS-II) pathway in Staphylococcus aureus.[1][2] By targeting FabI, AFN-1252 effectively halts the production of essential fatty acids, leading to bacterial growth inhibition. The high specificity of AFN-1252 for staphylococcal FabI contributes to its narrow-spectrum activity, a desirable trait for minimizing disruption to the host microbiome.[3] This guide delves into the structural basis of this interaction, providing a detailed examination of the AFN-1252 binding site within the FabI enzyme, substantiated by quantitative data and detailed experimental methodologies.

The AFN-1252-FabI Interaction: A Molecular Perspective

The definitive understanding of how AFN-1252 binds to FabI comes from X-ray crystallography studies of the AFN-1252-FabI-NADPH ternary complex.[1] The crystal structure, available in the Protein Data Bank under the accession code 4FS3, reveals that AFN-1252 settles into the active site of FabI, forming a stable ternary complex with the enzyme and the cofactor NADPH.[1][2] AFN-1252 does not bind to the free enzyme or the FabI-NADP+ complex, indicating that the presence of NADPH is essential for the high-affinity interaction.[3]

The binding pocket of FabI is a predominantly hydrophobic cavity. AFN-1252, a molecule composed of a 3-methylbenzofuran and an oxotetrahydronaphthyridine linked by an N-methylpropenamide, strategically positions itself to maximize favorable interactions with the surrounding amino acid residues.[1][2]

Key Interacting Residues

Several amino acid residues within the FabI active site play a pivotal role in anchoring AFN-1252. These interactions are a combination of hydrogen bonds and hydrophobic contacts:

-

Hydrogen Bonds: The carbonyl group of the linking cis-amide of AFN-1252 forms a crucial hydrogen bond with the hydroxyl group of Tyr157 . Additional hydrogen bonds are formed with the ribose hydroxyl of the NADPH cofactor and the backbone amide of Ala97 .[1]

-

Hydrophobic Interactions: A hydrophobic pocket is formed by the side chains of Met99 , Tyr147 , and Phe204 .[1] The 3-methylbenzofuran moiety of AFN-1252 engages in aromatic stacking and hydrophobic interactions with Tyr147.[1] The interaction with Met99 is particularly noteworthy as it is thought to contribute to the selectivity of AFN-1252 for S. aureus FabI.[3]

The Role of Resistance Mutations

The significance of these interactions is further highlighted by the characterization of spontaneous resistance mutations in S. aureus. Two key mutations have been identified in the fabI gene that confer resistance to AFN-1252:

-

M99T: The substitution of methionine at position 99 with threonine disrupts the favorable hydrophobic interaction with AFN-1252, leading to a decrease in binding affinity.[3]

-

Y147H: The replacement of tyrosine at position 147 with histidine directly impacts the aromatic stacking interactions with the inhibitor.[3] This mutation has a more pronounced effect on the enzyme's catalytic activity.[3]

These findings genetically confirm that FabI is the primary target of AFN-1252 and underscore the importance of the identified residues in the drug's mechanism of action.[2]

Quantitative Analysis of AFN-1252 Inhibition

The potency of AFN-1252 as a FabI inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 | 14 nM | S. aureus FabI | [2] |

| Ki | 12.8 ± 0.5 nM | S. aureus FabI | [2] |

| Kiapp (Wild-type) | 4 nM | S. aureus FabI | [3] |

| Kiapp (M99T mutant) | 69 nM | S. aureus FabI(M99T) | [3] |

Table 1: In Vitro Enzymatic Inhibition of S. aureus FabI by AFN-1252

| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| S. aureus | 0.002 - 0.12 | ≤0.015 | [2] |

| Coagulase-negative staphylococci | 0.12 | [1] |

Table 2: In Vitro Antibacterial Activity of AFN-1252

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction between AFN-1252 and FabI.

FabI Enzymatic Assay

The inhibitory activity of AFN-1252 on FabI is typically determined by monitoring the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate), dithiothreitol (DTT), NADPH, and the FabI enzyme.

-

Inhibitor Addition: Varying concentrations of AFN-1252 (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, crotonyl-ACP.

-

Data Acquisition: The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

To determine the mode of inhibition and the Ki value, kinetic studies are performed by varying the concentrations of both the substrate (crotonyl-ACP) and the inhibitor (AFN-1252). The data is then fitted to appropriate enzyme kinetic models.

X-ray Crystallography of the AFN-1252-FabI-NADPH Complex

The three-dimensional structure of the ternary complex was solved by X-ray diffraction.

Workflow Outline:

-

Protein Expression and Purification: The S. aureus fabI gene is cloned and expressed in a suitable host (e.g., E. coli), and the FabI protein is purified to homogeneity.

-

Crystallization: The purified FabI protein is co-crystallized in the presence of AFN-1252 and NADPH.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data is collected.

-

Structure Determination: The crystal structure is solved using molecular replacement and refined to yield a high-resolution model of the complex.[1]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of AFN-1252's mechanism of action and the experimental approaches used to study it.

Caption: Fatty Acid Biosynthesis Pathway and AFN-1252 Inhibition.

Caption: Experimental Workflow for AFN-1252 Binding Site Analysis.

Caption: Key Interactions in the AFN-1252-FabI Binding Site.

Conclusion

The detailed analysis of the AFN-1252 tosylate binding site on S. aureus FabI provides a clear molecular rationale for its potent and selective inhibitory activity. The combination of hydrogen bonding and extensive hydrophobic interactions within the active site, critically dependent on the presence of NADPH, ensures a high-affinity binding event. This deep understanding, supported by robust quantitative data and detailed experimental validation, not only solidifies the therapeutic potential of AFN-1252 but also provides a valuable blueprint for the structure-guided design of novel antibiotics targeting the persistent threat of multidrug-resistant S. aureus.

References

- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Profile of AFN-1252 Tosylate: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFN-1252 is a highly potent and selective investigational antibiotic specifically designed to combat infections caused by Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It represents a novel class of antimicrobials that target the bacterial fatty acid synthesis (FASII) pathway, a crucial process for bacterial survival.[1][4] The active moiety, also referred to as Debio 1452, functions by inhibiting the enoyl-acyl carrier protein reductase (FabI) enzyme.[2][5] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of AFN-1252 tosylate, summarizing key data from in vitro and in vivo studies.

Mechanism of Action

AFN-1252's antibacterial activity stems from its specific inhibition of FabI, an essential enzyme in the final, rate-limiting step of the bacterial fatty acid elongation cycle.[2][5] By binding to FabI, AFN-1252 prevents the reduction of trans-2-enoyl-acyl carrier protein (ACP) to acyl-ACP, thereby halting the production of fatty acids necessary for building and maintaining bacterial cell membranes.[1][2] This targeted action is highly specific to staphylococci, as many other bacteria possess alternative, AFN-1252-insensitive FabI isoforms (e.g., FabK, FabL, FabV) or can utilize host fatty acids, bypassing the need for de novo synthesis.[1][2] Genetic and biochemical studies have confirmed FabI as the primary target, with a low propensity for spontaneous resistance development.[1]

Caption: Mechanism of action of AFN-1252 in the bacterial FASII pathway.

Pharmacodynamics (PD)

In Vitro Activity

AFN-1252 demonstrates potent and specific activity against a wide range of clinical isolates of S. aureus and coagulase-negative staphylococci, irrespective of their resistance profiles to other antibiotic classes.[1][5] Its activity is significantly lower against other Gram-positive and Gram-negative bacteria.[2][3]

Table 1: In Vitro Susceptibility of Staphylococcal Species to AFN-1252

| Organism | Resistance Profile | No. of Isolates | MIC Range (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|---|

| S. aureus | Methicillin-Susceptible (MSSA) & Resistant (MRSA) | 502 | ≤0.12 | ≤0.008 | [2] |

| S. aureus | General Clinical Isolates | - | 0.002 - 0.12 | 0.015 | [1] |

| S. epidermidis | Methicillin-Susceptible & Resistant | 51 | ≤0.12 | ≤0.008 | [2] |

| Coagulase-Negative Staphylococci | General Clinical Isolates | - | - | 0.12 | [1][5] |

| S. aureus | Vancomycin-Intermediate (VISA) | 12 | - | 0.12 | [2] |

| S. aureus | Vancomycin-Resistant (VRSA) | 12 | - | 0.06 | [2] |

| S. aureus | ATCC 29213 (MSSA) | - | 0.004 - 0.008 | - |[6] |

In Vivo Efficacy

Preclinical studies in various murine infection models have consistently demonstrated the in vivo potency of AFN-1252 following oral administration.

Table 2: In Vivo Efficacy of Orally Administered AFN-1252 in Murine Models

| Model | S. aureus Strain | Key Efficacy Endpoint | AFN-1252 Dose | Result | Reference |

|---|---|---|---|---|---|

| Septicemia (Lethal Peritoneal Infection) | Smith | Survival (7 days) | 1 mg/kg (single dose) | 100% protection | [1][5] |

| Septicemia | Smith | Median Effective Dose (ED₅₀) | 0.15 mg/kg | 12-24 times more potent than linezolid | [1][5][7] |

| Neutropenic Thigh Infection | MSSA ATCC 29213 | Bacterial Reduction (log₁₀ CFU) | ≥20 mg/kg | ≥1 log reduction | [6][8] |

| Neutropenic Thigh Infection | CA-MRSA & HA-MRSA | Comparative Efficacy | Various | 4-40 fold more effective than linezolid | [6][8] |

| Subcutaneous Abscess | MRSA | Bacterial Reduction (log₁₀ CFU) | 10-100 mg/kg (qd or bid) | 2.4-5.9 log reduction vs. control |[9] |

Experimental Protocols

In Vitro Susceptibility Testing

-

Method: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution procedure in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

-

Isolates: Clinically relevant isolates were collected from multiple hospital laboratories.[2]

-

Compound Preparation: AFN-1252 tosylate anhydrate or monohydrate salts were used, with all concentrations reported as free base equivalents.[6][10][11]

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

-

Animal Model: Female CD-1 or ICR mice were used.[1][6] For the neutropenic model, mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide four days prior to infection.[9]

-

Inoculation: Mice were inoculated in the thigh muscle with a suspension of an S. aureus strain (e.g., MSSA ATCC 29213, MRSA) at a concentration of approximately 10⁶ Colony Forming Units (CFU).[6][8]

-

Treatment: AFN-1252 was administered via oral gavage at various single or fractionated doses, typically starting 2 hours post-inoculation.[6] Linezolid was often used as a comparator.

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were excised, homogenized, and plated for bacterial enumeration. Efficacy was calculated as the change in log₁₀ CFU per thigh compared to untreated controls at time zero.[6][8]

Caption: Experimental workflow for the murine neutropenic thigh infection model.

Pharmacokinetics (PK)

Pharmacokinetic studies were conducted in mice to determine the absorption, distribution, and exposure of AFN-1252 following oral administration.

Mouse Pharmacokinetic Parameters

AFN-1252 was orally available in mice, although it displayed non-linear pharmacokinetics, particularly in exposure (AUC and Cₘₐₓ).[6] The tosylate salt form was used in these studies, with concentrations reported as free base equivalents.[6]

Table 3: Single-Dose Oral Pharmacokinetic Parameters of AFN-1252 in Mice

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t₁/₂) (hours) | Reference |

|---|---|---|---|---|---|

| 2.5 | 134 | 0.5 | 451 | 2.0 | [6] |

| 5 | 165 | 0.5 | 698 | 2.1 | [6] |

| 10 | 277 | 1.0 | 1419 | 2.1 | [6] |

| 20 | 446 | 1.0 | 2587 | 2.2 | [6] |

| 30 | 664 | 2.0 | 4363 | 2.2 | [6] |

| 75 | 1085 | 2.0 | 8887 | 2.7 | [6] |

| 100 | 1150 | 4.0 | 12053 | 2.8 | [6] |

Data from neutropenic thigh-infected mice (Study 1 & 2 combined for illustrative purposes).[6]

Absorption, Distribution, and Formulation

-

Absorption: In vitro Caco-2 and rat intestinal perfusion models indicated that AFN-1252 is well-absorbed via probable passive transport and has high permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule (high permeability, low solubility).[12] Human microdosing studies showed an oral bioavailability of 83%.[12]

-

Distribution: AFN-1252 is highly protein-bound (~95-98.5%) in mouse, rat, dog, and human serum.[6][11] This high binding may contribute to its long elimination half-life.[11]

-

Formulation: The choice of vehicle significantly impacts exposure. A Poloxamer (PLX) formulation achieved 2-3 times higher plasma exposure compared to a carboxymethylcellulose (CMC) formulation at equivalent doses.[9]

Pharmacokinetic Experimental Protocol

-

Dosing: Single oral doses of AFN-1252 were administered by gavage in a suitable vehicle (e.g., 1% Poloxamer 407).[1][6]

-

Sampling: Blood samples were collected via intracardiac puncture from groups of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[6]

-

Analysis: Plasma concentrations of AFN-1252 were determined using a validated LC-MS/MS method.[6] Pharmacokinetic parameters were then calculated from the resulting concentration-time data.

PK/PD Integration

The relationship between drug exposure and antimicrobial effect is critical for predicting clinical success. For AFN-1252, the pharmacodynamic index that best correlates with efficacy in the murine thigh infection model is the ratio of the free-drug area under the concentration-time curve over 24 hours to the MIC (ƒAUC/MIC).[6][8]

-

Efficacy Targets: In studies against MSSA, CA-MRSA, and HA-MRSA, specific ƒAUC/MIC values were associated with different levels of antibacterial effect.[6][8]

-

50% Maximum Effect (ED₅₀): ƒAUC/MIC of 17.0

-

80% Maximum Effect (ED₈₀): ƒAUC/MIC of 22.3

-

Caption: Relationship between PK (ƒAUC) and PD (MIC) parameters for AFN-1252.

Conclusion

Preclinical studies demonstrate that AFN-1252 tosylate is a potent and highly selective inhibitor of staphylococcal FabI. It exhibits excellent in vitro activity against a broad range of S. aureus and coagulase-negative staphylococci, including drug-resistant strains. In vivo, AFN-1252 is orally bioavailable and highly efficacious in murine models of septicemia and soft tissue infection, proving significantly more potent than linezolid. The key driver of its efficacy is the ƒAUC/MIC ratio. These robust preclinical data establish a strong foundation for the continued clinical development of AFN-1252 as a targeted therapy for challenging staphylococcal infections.

References

- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of AFN-1252, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Tosylate Salt Form of AFN-1252

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFN-1252, also known as Debio 1452, is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI).[1] This enzyme plays a crucial role in the final step of each elongation cycle of bacterial fatty acid biosynthesis (FASII), a pathway essential for the survival of Staphylococcus species.[1] By specifically targeting FabI, AFN-1252 demonstrates a narrow-spectrum antibacterial activity, primarily against Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant (MRSA) and other drug-resistant strains.[2][3] This targeted approach minimizes the impact on the host's microbiome and reduces the potential for the development of broad-spectrum resistance.

This technical guide focuses on the tosylate salt form of AFN-1252, a form frequently utilized in preclinical and clinical research. While specific details on the synthesis and comprehensive physicochemical properties of the tosylate salt are not extensively published in publicly available literature, this document consolidates the available information on AFN-1252, with a particular emphasis on data relevant to its tosylate form, to support ongoing research and development efforts.

Chemical Properties and Forms

AFN-1252 is chemically described as (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide.[1] The free base has a molecular formula of C₂₂H₂₁N₃O₃ and a molecular weight of 375.42 g/mol .[1]

In various studies, AFN-1252 has been used in its free base form as well as two tosylate salt forms:

The tosylate salt form is often favored in pharmaceutical development for its potential to improve properties such as solubility, stability, and bioavailability. The chemical structure of the AFN-1252 tosylate is provided below.

| Property | Value | Reference |

| Chemical Name | (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, 4-methylbenzenesulfonate | [5] |

| Molecular Formula | C₂₉H₂₉N₃O₆S | [5] |

| Molecular Weight | 547.63 g/mol | [5] |

| CAS Number (Tosylate) | 1047981-31-6 | [5] |

| CAS Number (Tosylate Hydrate) | 1047981-30-5 | [5] |

| CAS Number (Free Base) | 620175-39-5 | [6] |

Mechanism of Action: Inhibition of Staphylococcal Fatty Acid Synthesis

AFN-1252 exerts its antibacterial effect by specifically inhibiting the FabI enzyme in Staphylococcus. FabI is a critical component of the type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. The inhibition of FabI disrupts the bacterial cell membrane synthesis, leading to bacterial growth inhibition and cell death.

Signaling Pathway: Staphylococcal Fatty Acid Synthesis (FASII) and Inhibition by AFN-1252

The following diagram illustrates the key steps of the staphylococcal FASII pathway and the point of inhibition by AFN-1252.

Caption: Staphylococcal FASII pathway and AFN-1252 inhibition.

Quantitative Data

In Vitro Activity of AFN-1252

The following table summarizes the minimum inhibitory concentrations (MICs) of AFN-1252 against various staphylococcal isolates. It is important to note that in these studies, the concentrations of the tosylate salt forms were reported as free base equivalents.

| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 0.008 | 0.015 | [2] |

| Staphylococcus epidermidis | - | - | ≤0.008 | [2] |

| S. aureus | Vancomycin-Intermediate | - | 0.12 | [2] |

| S. aureus | Vancomycin-Resistant | - | 0.06 | [2] |

Pharmacokinetic Parameters of AFN-1252 in Humans (Oral Administration)

Pharmacokinetic studies in healthy subjects have been conducted, primarily with immediate-release tablets of the free base. The results suggest suitability for once or twice-daily dosing.[7]

| Parameter | Value | Reference |

| Time to Cₘₐₓ (Tₘₐₓ) | 3-4 hours (single dose) | [7] |

| Half-life (T₁/₂) | 8-11 hours | [7] |

| Bioavailability | ~83% | [8] |

Experimental Protocols

General Method for MIC Determination

Minimal Inhibitory Concentrations (MICs) are typically determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination.

-

Preparation of AFN-1252 Solutions : Stock solutions of AFN-1252 tosylate are prepared, typically in dimethyl sulfoxide (DMSO), with concentrations adjusted to be equivalent to the free base.[2][4]

-

Serial Dilution : The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates to achieve a range of concentrations.[2]

-

Inoculation : Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).[2]

-

Incubation : The plates are incubated at 35°C for 20-24 hours in ambient air.[2]

-

MIC Determination : The MIC is recorded as the lowest concentration of AFN-1252 that completely inhibits visible bacterial growth.[2]

FabI Inhibition Assay

The inhibitory activity of AFN-1252 against the FabI enzyme can be assessed using a spectrophotometric assay that monitors the oxidation of NADH.

Caption: Workflow for FabI inhibition assay.

-

Assay Components : The reaction mixture typically contains a buffer (e.g., MES, pH 6.5), purified S. aureus FabI enzyme, NADH, and varying concentrations of the inhibitor (AFN-1252).[9]

-

Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, crotonoyl-ACP.[9]

-

Measurement : The rate of NADH oxidation to NAD⁺ is monitored by measuring the decrease in absorbance at 340 nm over time.[1][9]

-

Data Analysis : The initial velocities of the reaction at different inhibitor concentrations are used to calculate the IC₅₀ value, which represents the concentration of AFN-1252 required to inhibit 50% of the FabI enzyme activity.[1]

Conclusion

The tosylate salt form of AFN-1252 is a promising antibacterial agent with a targeted mechanism of action against Staphylococcus species. Its high potency against resistant strains and favorable pharmacokinetic profile make it a valuable candidate for further development. While detailed public information on the synthesis and specific physicochemical properties of the tosylate salt is limited, the available data from in vitro and in vivo studies consistently demonstrate its efficacy. This technical guide provides a consolidation of the current knowledge to aid researchers and drug development professionals in their work with this novel antibiotic. Further studies and publications are anticipated to provide a more complete picture of the characteristics of the AFN-1252 tosylate salt.

References

- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Afn-1252 | C22H21N3O3 | CID 10407120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Safety, tolerability and pharmacokinetics of AFN-1252 administered as immediate release tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AFN-1252 in vitro absorption studies and pharmacokinetics following microdosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

AFN-1252 tosylate's potential as a targeted anti-staphylococcal therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[1][2] This novel mechanism of action confers highly specific activity against Staphylococcus species, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Preclinical and clinical data demonstrate AFN-1252's potential as a targeted therapeutic for staphylococcal infections, offering a narrow spectrum of activity that could minimize disruption to the normal human microbiome. This guide provides a comprehensive overview of the technical data and experimental methodologies related to AFN-1252 tosylate.

Mechanism of Action

AFN-1252 exerts its antibacterial effect by specifically inhibiting the FabI enzyme in Staphylococcus aureus.[3][2] FabI is responsible for catalyzing the final, rate-limiting step in each cycle of bacterial fatty acid elongation, which is the reduction of trans-2-enoyl-acyl carrier protein (ACP) to acyl-ACP.[1] As FabI is the sole enoyl-ACP reductase in staphylococci and there are no known bypass pathways, its inhibition is lethal to the bacterium.[1] The high selectivity of AFN-1252 for bacterial FabI over human fatty acid synthase results in a favorable therapeutic window.[4]

The inhibition of FabI by AFN-1252 disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane. This leads to a time-dependent reduction in bacterial viability.[3][2]

Caption: Mechanism of Action of AFN-1252 in S. aureus.

Quantitative Data

In Vitro Activity

AFN-1252 demonstrates potent activity against a wide range of staphylococcal isolates, irrespective of their resistance profiles to other antibiotic classes.[3][2]

| Organism | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (all) | 502 | ≤0.12 | 0.008 | 0.015 |

| Methicillin-Resistant S. aureus (MRSA) | - | - | ≤0.008 | 0.015 |

| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | - | 0.12 |

| Vancomycin-Resistant S. aureus (VRSA) | 12 | - | - | 0.06 |

| Coagulase-Negative Staphylococci | - | - | - | 0.12 |

| Staphylococcus epidermidis | 51 | ≤0.12 | - | ≤0.008 |

Data compiled from multiple sources.[3][1][2][5][6]

AFN-1252 is inactive against other Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus spp., as well as Gram-negative bacteria, with MIC₉₀ values typically >4 μg/mL.[1][6]

In Vivo Efficacy

Studies in murine infection models have confirmed the in vivo potency of AFN-1252.

| Model | Organism | Dosing | Efficacy Endpoint | Result |

| Murine Septicemia | S. aureus Smith | Single oral dose | 100% protection | 1 mg/kg |

| Murine Septicemia | S. aureus Smith | Single oral dose | Median Effective Dose (ED₅₀) | 0.15 mg/kg |

| Murine Thigh Infection | MSSA ATCC 29213 | Oral | ƒAUC/MIC for 80% max effect | 22.3 |

| Murine Thigh Infection | CA-MRSA | Oral | ƒAUC/MIC for 80% max effect | Similar to MSSA |

| Murine Thigh Infection | HA-MRSA | Oral | ƒAUC/MIC for 80% max effect | Similar to MSSA |

Data compiled from multiple sources.[3][2][7][8][9][10]

In the murine septicemia model, AFN-1252 was found to be 12 to 24 times more potent than linezolid.[3][2]

Pharmacokinetic Properties

| Parameter | Species | Value | Conditions |

| Tₘₐₓ (Median) | Human | 2-3 hours | Multiple oral doses (200-400 mg) |

| t₁/₂ (Mean) | Human | 7-10 hours | Multiple oral doses (200-400 mg) |

| Protein Binding | Human | ~95% | - |

| Effect of Food | Human | Cₘₐₓ ↓ 48%, AUC ↓ 62% | Single 200 mg dose with high-fat meal |

Data compiled from multiple sources.[11][12][13]

Clinical Efficacy (Phase IIa ABSSSI Trial)

A Phase IIa trial in patients with acute bacterial skin and skin structure infections (ABSSSI) demonstrated the clinical efficacy of AFN-1252.

| Population | Endpoint | Efficacy Rate |

| Microbiologically Evaluable (ME) | Overall early response (Day 3) | 97.3% |

| ME Population | Microbiologic eradication of S. aureus (Short-term follow-up) | 93.2% |

| ME Population | Microbiologic eradication of MRSA (Short-term follow-up) | 91.9% |

| ME Population | Microbiologic eradication of MSSA (Short-term follow-up) | 92.3% |

Data compiled from multiple sources.[5][14][15][16][17]

The most common drug-related adverse events were mild to moderate headache and nausea.[5][14][15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of AFN-1252 is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).[14][18][19]

References

- 1. medkoo.com [medkoo.com]

- 2. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Host Fatty Acid Utilization by Staphylococcus aureus at the Infection Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of extracellular fatty acids by a fatty acid kinase-dependent pathway in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 8. Murine model of sepsis. [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]

- 13. researchgate.net [researchgate.net]

- 14. standards.globalspec.com [standards.globalspec.com]

- 15. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. actascientific.com [actascientific.com]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. intertekinform.com [intertekinform.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing with AFN-1252 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] This enzyme is a critical component of the bacterial fatty acid biosynthesis (FASII) pathway, and its inhibition disrupts the elongation of the acyl chain, ultimately preventing bacterial growth.[1][3] AFN-1252 demonstrates targeted and potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4] These application notes provide a detailed protocol for determining the in vitro susceptibility of Staphylococcus species to AFN-1252 tosylate using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).[2][5]

Mechanism of Action